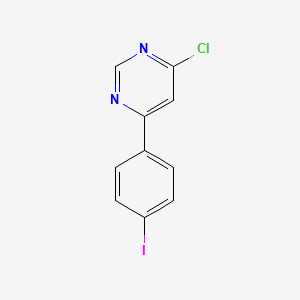

4-Chloro-6-(4-iodophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(4-iodophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCQGSZSMCBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 4 Iodophenyl Pyrimidine

Chlorination of Pyrimidinone Precursors via Phosphorus Oxychloride (POCl₃) Treatment

The conversion of a 4-hydroxypyrimidine (B43898) (or its tautomeric form, pyrimidin-4-one) to a 4-chloropyrimidine (B154816) is a well-established transformation widely employed in heterocyclic chemistry. nih.govresearchgate.net This reaction is typically carried out by heating the pyrimidinone precursor with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline. deepdyve.com

The reaction proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloropyrimidine. While effective, this method often requires harsh reaction conditions and the use of a large excess of POCl₃, which can pose environmental concerns on a larger scale. researchgate.net To address this, more sustainable protocols have been developed, including the use of equimolar amounts of POCl₃ in a sealed reactor under solvent-free conditions. nih.gov

A general procedure for the chlorination of a pyrimidinone involves refluxing the substrate in phosphorus oxychloride for a specified period, followed by careful quenching of the reaction mixture and purification of the product. prepchem.com

Table 1: Chlorination of Pyrimidinone Precursors

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-(4-iodophenyl)pyrimidin-4(3H)-one | POCl₃ | Reflux | 4-Chloro-6-(4-iodophenyl)pyrimidine | prepchem.com |

| Hydroxypyrimidines | Equimolar POCl₃, Pyridine | Sealed reactor, 160 °C, 2h | Chloropyrimidines | nih.gov |

| 6-Trifluoromethyluracil | POCl₃, N,N-dimethylaniline | Reflux, 3h | 2,4-Dichloro-6-trifluoromethylpyrimidine | deepdyve.com |

Alternative Halogenation Strategies for C-4 Position

While POCl₃ is the most common reagent for this transformation, other chlorinating agents can also be employed. However, for the specific conversion of a pyrimidinone to a chloropyrimidine, POCl₃ remains the reagent of choice due to its effectiveness and reliability. Research into alternative, milder, and more environmentally benign chlorination methods is an ongoing area of interest in green chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 4 Iodophenyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, in a derivative, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the ¹H-NMR spectrum displayed characteristic singlets for the methyl (Me) group at 4.08 ppm, the chloromethyl (ClCH₂) group at 4.92 ppm, and the C-H-pyrazole group at 8.46 ppm. mdpi.com

In another example involving a pyrimidine (B1678525) derivative, the ¹H NMR spectrum of ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate showed a singlet for the pyrimidine proton at 6.61 ppm. rsc.org The chemical shifts of aromatic protons in various derivatives are also crucial for confirming their substitution patterns. For example, in a series of 5-substituted pyrimidine-2,4,6-triones, the aromatic protons of the 4-iodophenyl group typically appear as doublets in the range of 7.61 to 8.00 ppm. nih.gov

Table 1: Illustrative ¹H NMR Data for Pyrimidine Derivatives

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methyl (Me) | 4.08 | Singlet | mdpi.com |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Chloromethyl (ClCH₂) | 4.92 | Singlet | mdpi.com |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazole-H | 8.46 | Singlet | mdpi.com |

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate | Pyrimidine-H | 6.61 | Singlet | rsc.org |

| 5-(4-iodophenyl)pyrimidine-2,4,6-trione derivative | Aromatic-H | 7.61 | Doublet | nih.gov |

| 5-(4-iodophenyl)pyrimidine-2,4,6-trione derivative | Aromatic-H | 8.00 | Doublet | nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For instance, in the ¹³C NMR spectrum of a 5-(4-iodophenyl)pyrimidine-2,4,6-trione derivative, characteristic signals were observed for the carbonyl carbons of the pyrimidine ring (around 150-174 ppm) and the carbons of the iodophenyl group. nih.gov The carbon attached to the iodine atom typically appears at a lower field (around 85-87 ppm) due to the heavy atom effect. nih.gov

Table 2: Illustrative ¹³C NMR Data for Pyrimidine Derivatives

| Compound/Fragment | Functional Group/Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-(4-iodophenyl)pyrimidine-2,4,6-trione derivative | Pyrimidine C=O | 150.29, 164.31, 173.80 | nih.gov |

| 5-(4-iodophenyl)pyrimidine-2,4,6-trione derivative | C-I (Aromatic) | 86.65 | nih.gov |

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate | Ester C=O | 166.04 | rsc.org |

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate | Pyrimidine Carbons | 109.65 - 160.65 | rsc.org |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. ipb.ptuvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. uchicago.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of a molecule. ipb.pt

The application of these techniques was instrumental in establishing the structure of a pyrazolo[1,5-f]phenanthridine (B1260251) derivative, where COSY, HSQC, HMBC, and ROESY (a variant of NOESY) were all employed. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.govipb.pt This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For example, the molecular ion peak of ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate was found at m/z 478.9894 ([M+Na]⁺), which closely matched the calculated value of 478.9892 for the formula C₂₁H₁₈BrN₃O₂SNa. rsc.org This confirmed the elemental composition of the synthesized compound.

Table 3: Illustrative HRMS Data for Pyrimidine Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- mdpi.comrsc.orguchicago.eduthiadiazolo[3,2-a]pyrimidine-6-carboxylate | [M+Na]⁺ | 478.9892 | 478.9894 | rsc.org |

| 5-(4-iodophenyl)-5-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-2,4,6-trione | (M - C₇H₁₃N₂O₂)⁺ | 420.9685 | 420.9687 | nih.gov |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion. For molecules containing chlorine or bromine, the characteristic isotopic patterns of these elements (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) are readily observed in the mass spectrum and can help to identify fragments containing these atoms. pg.edu.pl The fragmentation of the molecular ion of 4-chloro-6-(3-fluorophenyl)pyrimidine (B6593914) shows a prominent peak for the loss of a chlorine atom.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's properties and behavior in the solid state.

While the specific crystal structure of 4-Chloro-6-(4-iodophenyl)pyrimidine is not widely published, analysis of closely related compounds, such as 4-chloro-6-phenylpyrimidine, offers significant insights into the expected solid-state structure. researchgate.net For 4-chloro-6-phenylpyrimidine, crystallographic studies reveal a planar pyrimidine ring. In the crystal lattice, molecules are linked by weak intermolecular C-H···N hydrogen bonds. researchgate.net

It is anticipated that the crystal structure of this compound would similarly feature a largely planar conformation, with the phenyl ring likely twisted at a certain angle relative to the pyrimidine ring. The presence of the iodine atom would significantly influence the crystal packing due to its size and ability to form halogen bonds (C-I···N or C-I···Cl), which are moderately strong, directional non-covalent interactions. These interactions would play a crucial role in stabilizing the crystal lattice.

The table below presents hypothetical, yet representative, crystallographic data for a pyrimidine derivative of this type, based on published data for analogues. researchgate.netnih.govnih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.7 |

| b (Å) | ~9.5 |

| c (Å) | ~3.8 |

| β (°) | ~90.0 |

| Volume (ų) | ~423 |

| Z (Molecules per unit cell) | 4 |

Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

The synthesis and subsequent reactions of this compound can be monitored in real-time using advanced spectroscopic techniques. These methods provide detailed mechanistic insights by allowing for the observation of transient intermediates and the determination of reaction kinetics.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ultrafast 2D NMR have been successfully employed to monitor the synthesis of pyrimidines. nih.gov This allows for the collection of complete 2D NMR datasets in seconds, enabling the observation of changes in chemical species as a reaction progresses. nih.gov For the synthesis of this compound, this could be used to track the consumption of reactants and the formation of the product, as well as to identify any reaction intermediates or byproducts.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy is a powerful tool for studying the dynamics of chemical reactions on ultrafast timescales. numberanalytics.com By probing the vibrational modes of molecules, TRIR can provide a detailed understanding of reaction mechanisms. For reactions involving pyrimidine derivatives, this could be used to study bond-forming or bond-breaking steps with high temporal resolution.

Hyphenated Techniques: Methods that couple chromatographic separation with spectroscopic detection, such as High-Pressure Liquid Chromatography-NMR (HPLC-NMR) or Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for analyzing complex reaction mixtures. In the context of synthesizing or modifying this compound, these techniques would allow for the separation and identification of the starting materials, product, and any impurities or side products, which is crucial for reaction optimization and mechanistic investigation. nih.gov For instance, Suzuki cross-coupling reactions, which are often used to create C-C bonds with pyrimidine scaffolds, can be monitored using these methods to assess reaction completion and product purity. nih.gov

These advanced techniques provide a dynamic picture of the chemical processes involved, moving beyond the static information provided by traditional spectroscopic analysis of the final product.

Computational and Theoretical Investigations of 4 Chloro 6 4 Iodophenyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets.

Density Functional Theory (DFT) Studies

Table 1: Representative DFT-Calculated Geometric Parameters for 4-Chloro-6-(4-iodophenyl)pyrimidine

| Parameter | Value |

|---|---|

| C4-Cl Bond Length (Å) | 1.75 |

| C6-C(phenyl) Bond Length (Å) | 1.49 |

| C(phenyl)-I Bond Length (Å) | 2.10 |

| N1-C2-N3 Bond Angle (°) | 115.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively, and thus predict its reactivity in various chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich iodophenyl ring, while the LUMO is expected to be distributed over the electron-deficient pyrimidine (B1678525) ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. Illustrative energy values for the frontier orbitals of this compound, based on calculations for analogous compounds, are provided in Table 2.

Table 2: Representative FMO Energy Values for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and potential reaction pathways of a molecule, providing a dynamic picture of its behavior.

Conformational Analysis and Tautomerism

Tautomerism, the interconversion of structural isomers, is also a consideration for pyrimidine derivatives. Although less common for the parent pyrimidine ring itself, substituents can introduce the possibility of different tautomeric forms, which could have distinct biological activities. Computational methods can predict the relative energies of different conformers and tautomers, identifying the most stable forms under physiological conditions.

Predicting Reaction Pathways and Transition States

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the C4 position is a good leaving group, suggesting that nucleophilic aromatic substitution (SNAr) is a likely reaction pathway for the functionalization of this scaffold. bhu.ac.in Computational modeling can be used to simulate the reaction pathway of a nucleophile attacking the C4 position, identifying the transition state and calculating the activation energy for the reaction. This information is invaluable for synthetic chemists looking to modify the molecule.

For instance, studies on the reaction of chloropyrimidines with various nucleophiles have elucidated the factors governing the regioselectivity of the substitution. bhu.ac.in The presence of both a chloro and an iodo substituent on this compound presents an interesting case for predicting which halogen is more susceptible to substitution under different reaction conditions.

In Silico Studies for Structure-Activity Relationship (SAR) Derivations in Scaffold Design

The 4,6-disubstituted pyrimidine scaffold is a common motif in many biologically active compounds. In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, are powerful tools for understanding how modifications to this scaffold affect its biological activity.

By synthesizing and testing a series of analogs of this compound with different substituents at the 4 and 6 positions, a dataset can be generated. QSAR models can then be built to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For example, a study on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives identified compounds with significant fungicidal activity, highlighting the importance of the substitution pattern on the biological effect. nih.govacs.org Such studies underscore the utility of the pyrimidine core as a versatile scaffold for the development of new therapeutic agents.

Ligand-Protein Interaction Prediction (focused on design principles, not biological outcomes)

The prediction of how a small molecule like this compound might interact with a protein target is a cornerstone of computational drug design. These predictions are not aimed at determining biological efficacy but rather at understanding the fundamental principles of molecular recognition, such as binding modes and key intermolecular interactions. Methodologies like molecular docking are frequently employed to simulate the binding of a ligand to a protein's active site. nih.goveurekaselect.com

In studies of related pyrimidine derivatives, molecular docking has revealed several key design principles for achieving favorable ligand-protein interactions. For instance, the pyrimidine core itself often participates in hydrogen bonding with protein residues. nih.gov The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a common interaction motif observed in many protein-ligand complexes. nih.gov

Furthermore, the substituents on the pyrimidine ring play a crucial role in defining the compound's interaction profile. In the case of this compound, the 4-iodophenyl group is a significant feature. The phenyl ring can engage in hydrophobic interactions and pi-stacking with aromatic residues in a protein's binding pocket. nih.gov The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. The chloro group at the 4-position of the pyrimidine ring can also influence binding through hydrophobic and electrostatic interactions. nih.gov

Computational studies on analogous pyrimidine-based inhibitors have highlighted the importance of specific amino acid residues in the binding site. For example, in studies of pyrimidine derivatives targeting cyclin-dependent kinase 2, interactions with residues such as glutamic acid, threonine, and lysine (B10760008) were found to be critical for binding. nih.gov While the specific interacting residues would differ for a given target of this compound, the general principles of hydrogen bonding, hydrophobic interactions, and the potential for halogen bonding provide a rational basis for designing focused compound libraries and for understanding structure-activity relationships (SAR).

Table 1: Potential Ligand-Protein Interactions for this compound Based on General Principles from Analogous Compounds

| Molecular Feature of this compound | Potential Type of Interaction with Protein Target |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor |

| 4-Iodophenyl Group (Phenyl Ring) | Hydrophobic Interactions, π-π Stacking |

| 4-Iodophenyl Group (Iodine Atom) | Halogen Bonding |

| 4-Chloro Group | Hydrophobic Interactions, Halogen Bonding |

Matched Molecular Pair Analyses for Structural Optimization

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to guide the structural optimization of lead compounds. nih.govwikipedia.orgnih.gov The method involves identifying pairs of molecules that differ by a single, well-defined structural modification and analyzing the corresponding change in a particular property, such as binding affinity. wikipedia.org This allows for the systematic exploration of chemical space and the identification of structural transformations that are likely to improve a compound's properties.

While specific MMPA studies on this compound are not publicly available, the principles of this methodology can be applied to its structural optimization. The core idea is to make small, targeted changes to the molecule and assess the impact. For instance, one could systematically replace the iodine atom on the phenyl ring with other halogens (fluorine, chlorine, bromine) or with small alkyl or alkoxy groups. Each of these modifications creates a "matched molecular pair" with the parent compound, and computational methods can predict how these changes might affect binding affinity or other physicochemical properties.

Studies on other pyrimidine derivatives provide insights into the types of structural modifications that can be explored. For example, research on pyrrolopyrimidine inhibitors of Bruton's tyrosine kinase (BTK) involved the design of new molecules based on three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which is conceptually related to MMPA in that it correlates structural features with activity. nih.gov This study identified that modifications to the solvent-exposed regions of the molecule could lead to improved activity.

In the context of this compound, an MMPA-driven approach could explore transformations at several positions:

The 4-position of the pyrimidine ring: The chloro group could be replaced with other small substituents to probe the effect on binding.

The 6-position of the pyrimidine ring: The entire 4-iodophenyl group could be replaced with other substituted or unsubstituted aryl or heteroaryl rings.

The 4-position of the phenyl ring: The iodo group could be systematically replaced with a wide variety of functional groups to explore the impact of electronics, sterics, and hydrogen bonding potential at this position.

The data generated from such analyses, whether from experimental screening or computational predictions, can be compiled into a knowledge base of "transformation rules" that can guide the design of next-generation compounds with improved properties.

Table 2: Exemplary Matched Molecular Pair Transformations for the Structural Optimization of this compound

| Original Fragment in this compound | Proposed Replacement Fragment | Rationale for Transformation |

| -I (Iodo) | -Cl (Chloro) | Explore the effect of halogen size and polarizability on binding. |

| -I (Iodo) | -F (Fluoro) | Investigate the impact of a small, highly electronegative substituent. |

| -I (Iodo) | -CH3 (Methyl) | Assess the influence of a small, hydrophobic group. |

| -Cl (Chloro on pyrimidine) | -H (Hydrogen) | Determine the importance of the chloro group for activity. |

| -Cl (Chloro on pyrimidine) | -CH3 (Methyl) | Evaluate the effect of a small hydrophobic group at this position. |

| 4-Iodophenyl | Phenyl | Establish a baseline for the effect of the iodo substituent. |

| 4-Iodophenyl | 4-Methoxyphenyl | Introduce a hydrogen bond acceptor and alter electronic properties. |

Applications of 4 Chloro 6 4 Iodophenyl Pyrimidine As a Key Synthetic Intermediate

Role in the Construction of Diverse Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) ring is a fundamental structural motif found in a vast number of biologically active compounds and approved drugs. Its presence in the nucleobases of DNA and RNA underscores its significance in biological systems. Consequently, the synthesis of novel pyrimidine derivatives is a major focus in medicinal chemistry.

4-Chloro-6-(4-iodophenyl)pyrimidine serves as an excellent starting material for generating libraries of substituted pyrimidines. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at the 4-position of the phenyl ring via reactions like Suzuki or Sonogashira couplings, while leaving the 4-chloro group on the pyrimidine ring intact for subsequent transformations. This stepwise functionalization is a powerful strategy for creating diverse molecular scaffolds.

For instance, the iodo group can be reacted with a wide range of boronic acids or terminal alkynes to introduce new carbon-carbon bonds. The remaining chloro group can then be displaced by various nucleophiles, such as amines or alcohols, to further diversify the molecular structure. This sequential approach provides access to a multitude of pyrimidine-based compounds with tailored properties.

Precursor for Advanced Medicinal Chemistry Target Structures

The inherent biological relevance of the pyrimidine core makes this compound a valuable precursor in the design and synthesis of molecules aimed at specific biological targets.

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes. ed.ac.uk Their dysregulation is implicated in many diseases, particularly cancer, making them a prime target for drug development. ed.ac.uk Many kinase inhibitors feature a heterocyclic core that mimics the purine (B94841) ring of ATP, the natural substrate for these enzymes. The pyrimidine scaffold is a common feature in such inhibitors.

The versatility of this compound allows for the systematic exploration of the chemical space around the pyrimidine core to develop potent and selective kinase inhibitors. By varying the substituents at both the phenyl and pyrimidine rings, medicinal chemists can fine-tune the molecule's interaction with the kinase's active site, optimizing for potency and selectivity. For example, different aryl or heteroaryl groups can be introduced at the phenyl ring to probe specific binding pockets, while various amine substituents can be installed at the pyrimidine's 4-position to establish key hydrogen bonding interactions.

Beyond kinases, the pyrimidine scaffold is found in inhibitors of various other enzymes. The ability to readily modify this compound makes it a suitable starting point for developing modulators of different enzyme classes. The general strategy involves using the dihalogenated precursor to construct a core structure that can be further elaborated with functional groups designed to interact with the active site of a target enzyme. The phenyl ring can serve as an anchor, while the pyrimidine ring and its substituents can be tailored to achieve specific interactions and desired pharmacological properties.

The demand for novel chemical entities in drug discovery is ever-present. High-throughput screening of large and diverse compound libraries is a common strategy for identifying new lead compounds. The synthetic accessibility and modular nature of this compound make it an ideal building block for the construction of such libraries.

By employing combinatorial chemistry approaches, where different building blocks are systematically combined, large numbers of unique pyrimidine derivatives can be rapidly synthesized from this common intermediate. These libraries can then be screened against a wide range of biological targets to identify new starting points for drug development programs.

Utility in Materials Science and Functional Molecule Development

The applications of pyrimidine derivatives extend beyond the realm of medicine into materials science. The electronic properties of the pyrimidine ring, coupled with the ability to introduce various functional groups, make these compounds interesting candidates for the development of novel materials.

The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of radiolabeled compounds. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

The synthesis of a radiolabeled version of a drug candidate allows researchers to study its distribution, metabolism, and target engagement in vivo. The straightforward introduction of a radioisotope of iodine into the phenyl ring of this precursor could provide a route to radiolabeled pyrimidine-based drugs and imaging agents. This would be invaluable for preclinical and clinical studies, aiding in the development of new diagnostics and therapeutics.

Photophysical Property Tuning through Structural Modification

This compound serves as a crucial building block for the synthesis of novel organic dyes, particularly those with tunable photophysical properties. Its unique structure, featuring a reactive chlorine atom and an iodophenyl group on a pyrimidine core, allows for systematic structural modifications that can significantly alter the absorption and emission characteristics of the resulting molecules. This makes it a valuable intermediate in the development of materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

The pyrimidine ring itself is electron-deficient, which makes it a suitable component for creating donor-π-acceptor (D-π-A) type dyes. researchgate.net In this molecular architecture, the pyrimidine acts as the electron-accepting unit. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, while the 4-iodophenyl group provides a handle for cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These two reactive sites allow for the introduction of various electron-donating groups and π-conjugated linkers, thereby enabling precise control over the intramolecular charge transfer (ICT) character of the dye.

The extent of this ICT is a key determinant of the dye's photophysical properties. For instance, by varying the strength of the electron-donating group or the length and nature of the π-bridge, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and fluorescence wavelengths.

A common synthetic strategy involves a two-step process. First, a Suzuki cross-coupling reaction can be performed at the iodophenyl moiety to introduce a π-conjugated system. This is followed by a nucleophilic aromatic substitution of the chlorine atom to append a donor group. This modular approach allows for the creation of a library of dyes with systematically varied structures and photophysical properties.

The fluorescence emission spectra of pyrimidine-based D-π-A dyes often exhibit a strong dependence on solvent polarity, a phenomenon known as solvatochromism. researchgate.net This sensitivity to the local environment makes them promising candidates for use as fluorescent probes and sensors for detecting changes in polarity or the presence of specific analytes. researchgate.net

| Structural Modification | Effect on Photophysical Properties | Potential Application |

| Introduction of strong electron-donating groups | Red-shift in absorption and emission spectra | Near-infrared (NIR) imaging |

| Extension of π-conjugation | Increased molar absorptivity and quantum yield | Bright fluorescent labels |

| Introduction of specific recognition moieties | Selective response to target analytes | Chemical sensors |

Application in Agrochemicals and Other Applied Chemical Fields

While the primary research focus for this compound appears to be in the realm of materials science and medicinal chemistry, the broader class of pyrimidine derivatives has significant applications in the agrochemical sector. Pyrimidine-based compounds are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govsltchemicals.com

For example, fenclorim, a 4,6-dichloro-2-phenylpyrimidine, is a commercial herbicide safener that also possesses fungicidal activity. nih.gov This demonstrates the potential of the dichloropyrimidine scaffold in agrochemical development. The synthesis of novel fungicides and herbicide safeners has been achieved by creating analogues of fenclorim, where one of the chlorine atoms is substituted with a phenoxy group. nih.gov

Given that this compound contains the reactive 4-chloropyrimidine (B154816) core, it is plausible that it could serve as an intermediate for the synthesis of new agrochemicals. The 4-iodophenyl group offers a site for further functionalization, which could be used to modulate the biological activity, selectivity, and physicochemical properties of the final compound. For instance, the introduction of different substituents on the phenyl ring could influence the compound's uptake and translocation in plants, or its binding affinity to a specific target enzyme in a pest or pathogen.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-chloro-6-(4-iodophenyl)pyrimidine and its analogs will likely pivot towards greener and more sustainable methodologies. Traditional synthetic routes for pyrimidine (B1678525) derivatives often involve harsh reagents and generate significant waste. sdu.dkorganic-chemistry.org The development of novel synthetic strategies will aim to mitigate these environmental concerns while improving efficiency.

Future research could focus on:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields in the synthesis of 4-chloro-6-substituted phenyl pyrimidines. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions would offer an atom-economical and efficient route to complex pyrimidine derivatives, reducing the number of synthetic steps and purification processes. sdu.dkorganic-chemistry.org

Green Catalysts and Solvents: The exploration of biodegradable catalysts and environmentally benign solvents, such as water or ionic liquids, will be crucial in developing sustainable synthetic protocols. sdu.dkorganic-chemistry.orgnih.gov A notable approach involves the use of an iridium-catalyzed multicomponent synthesis from alcohols and amidines, which liberates only hydrogen and water as byproducts. organic-chemistry.org

Direct Synthesis from Dinitrogen: A groundbreaking approach involves the synthesis of pyrimidines from dinitrogen and carbon, which, although in its early stages, represents a paradigm shift in sustainable synthesis. digitellinc.commdpi.com

Exploration of New Reactivity Modes and Functionalization Strategies

The dual-halogenated nature of this compound presents a fertile ground for exploring selective functionalization. The differential reactivity of the C-Cl and C-I bonds allows for stepwise and site-selective modifications, opening avenues for creating diverse molecular architectures.

Key areas for future exploration include:

Selective Cross-Coupling Reactions: The distinct reactivities of the chloro and iodo substituents can be exploited in sequential cross-coupling reactions. For instance, the more reactive C-I bond can undergo Suzuki-Miyaura libretexts.orgresearchgate.netresearchgate.net or Sonogashira coupling wikipedia.orgorganic-chemistry.orglibretexts.org first, followed by functionalization of the C-Cl bond under different catalytic conditions. This allows for the introduction of a wide array of substituents.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction can be employed for the selective amination at either the C4 or C6 position, providing access to a library of amino-substituted pyrimidines. organic-chemistry.orgorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netacs.org The choice of solvent can be crucial for achieving selectivity. organic-chemistry.org

Deconstruction-Reconstruction Strategies: An innovative approach involves the transformation of the pyrimidine ring into a reactive intermediate that can then be used to construct different heterocyclic systems. mdpi.com This strategy allows for core diversification and access to novel scaffolds. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a mild and efficient alternative for the arylation of chloropyrimidines, employing a sacrificial iron anode and a nickel catalyst. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a significant future direction. This integration promises enhanced efficiency, safety, and scalability.

Future research in this area will likely involve:

Continuous Flow Synthesis: Flow chemistry offers precise control over reaction parameters, leading to improved yields and selectivity. mdpi.com The development of continuous-flow processes for the synthesis and functionalization of dihalogenated pyrimidines would enable on-demand production and safer handling of hazardous reagents. nih.gov

Automated Synthesis Platforms: The use of robotic systems, such as the SynFini™ platform, can accelerate the discovery and optimization of new derivatives by automating the design-build-test-learn cycle. youtube.com This high-throughput approach allows for the rapid generation of compound libraries for screening.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and in silico design are poised to play a pivotal role in the rational design of this compound derivatives with specific, pre-defined properties. These methods can significantly reduce the time and cost associated with experimental screening.

Future directions in this domain include:

Molecular Docking Studies: Docking simulations can predict the binding modes of pyrimidine derivatives with biological targets, such as protein kinases, aiding in the design of potent and selective inhibitors. sdu.dkmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity, guiding the design of new compounds with enhanced potency. wikipedia.org

Fragment-Based Drug Discovery (FBDD): The pyrimidine core can serve as a fragment to be elaborated in three dimensions using computational tools to design novel lead compounds. acs.org

Ab Initio Studies: High-level quantum chemical calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights into its interaction with biological systems and predicting its photophysical properties. mdpi.com

Expanding Applications in Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it a promising candidate for a range of emerging applications beyond traditional medicinal chemistry.

Potential future applications to be explored include:

Radiosensitizers: Halogenated pyrimidines have shown promise as radiosensitizers in cancer therapy. nih.govresearchgate.net The presence of iodine in the molecule could enhance its ability to sensitize tumor cells to radiation.

Molecular Probes: The pyrimidine scaffold can be incorporated into fluorescent probes for imaging biological processes. mdpi.com The halogen atoms provide handles for attaching fluorophores or other reporter groups.

Photodynamic Therapy (PDT): Porphyrin- and BODIPY-based photosensitizers are used in PDT to generate reactive oxygen species that kill cancer cells. mdpi.comresearchgate.netnih.govmdpi.comnih.gov The pyrimidine moiety could be incorporated into novel photosensitizers to modulate their properties.

Organic Electronics: Pyrimidine derivatives with extended π-conjugated systems have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The aryl and vinyl substituents that can be introduced via cross-coupling reactions make this an attractive area for future research.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-iodophenyl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions. For example, halogenated intermediates (e.g., 4-iodophenyl derivatives) are coupled to a pyrimidine core under reflux conditions in ethanol with catalytic HCl . Optimization includes adjusting temperature (e.g., 70–80°C), solvent polarity, and stoichiometry of reagents like 4-iodoaniline to improve yields. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves the molecular geometry, including torsional angles between the pyrimidine ring and iodophenyl substituent (e.g., ~9.3° twist observed in analogs) .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with deshielding effects from the electron-withdrawing Cl and I atoms.

- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., C₁₀H₇ClIN₂ requires exact mass 332.92 g/mol).

- InChI/Canonical SMILES codes (e.g., from PubChem) provide standardized identifiers for computational studies .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential inhalation risks .

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release of iodine or chloride byproducts .

- Storage : Keep in airtight containers under dry, inert conditions (argon/vacuum) to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the iodophenyl group in this compound?

- Methodological Answer : The iodine atom undergoes Ullmann-type coupling or Sonogashira cross-coupling to introduce alkynes, amines, or aryl groups. Computational studies (DFT) predict activation barriers for C-I bond cleavage, guiding catalyst selection (e.g., Pd/Cu systems). Experimental validation involves monitoring reaction progress via TLC/GC-MS and optimizing ligand ratios (e.g., PPh₃) to suppress side reactions .

Q. How does this compound interact with biological targets, and what structural modifications enhance activity?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) reveals activity linked to the iodine atom’s hydrophobicity, which enhances membrane penetration .

- Structure-Activity Relationships (SAR) : Replace the Cl atom with methoxy or amino groups to modulate electron density. For example, 6-amino analogs show improved binding to dihydrofolate reductase (DHFR) in anticancer assays .

Q. What computational tools are effective in predicting the reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at the C4 position. Fukui indices identify electrophilic sites susceptible to attack .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize solubility for biological assays .

Q. How can advanced purification techniques improve yield and purity for large-scale synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate iodinated byproducts.

- Continuous Flow Reactors : Enhance scalability by maintaining consistent temperature/pressure, reducing reaction time from hours to minutes .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

- Methodological Answer :

- 4-Chloro-6-(4-chlorophenyl)pyrimidine (CAS 36935-60-1): Lower molecular weight (301.17 g/mol) but reduced antimicrobial potency due to smaller halogen size .

- Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate : Incorporates a thioether group, enhancing antitumor activity via ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.